Cas no 1345697-82-6 (2-p-Tolylamino propionic acid)

2-p-トルイジン酸プロピオン酸(2-p-Tolylamino propionic acid)は、有機合成化学において重要な中間体として利用される化合物です。分子構造中にトルイジン基とカルボキシル基を有し、医薬品や農薬の合成原料としての応用が期待されます。特に、高い反応性と安定性を兼ね備えており、精密合成や官能基変換に適しています。また、結晶性が良好なため精製が容易で、高純度品の調製が可能です。その特性から、研究開発や工業プロセスでの利用価値が高い化合物です。

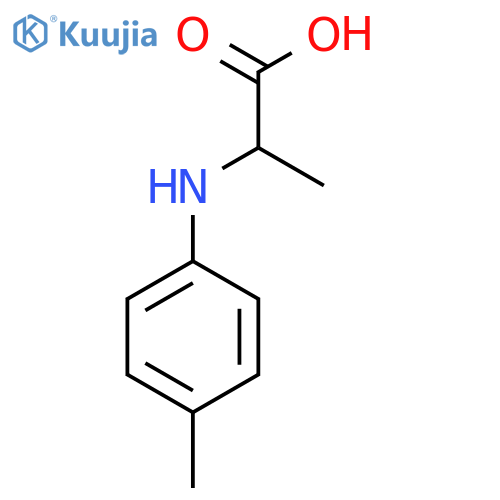

2-p-Tolylamino propionic acid structure

商品名:2-p-Tolylamino propionic acid

CAS番号:1345697-82-6

MF:C10H13NO2

メガワット:179.215722799301

MDL:MFCD02255682

CID:4788990

2-p-Tolylamino propionic acid 化学的及び物理的性質

名前と識別子

-

- 2-p-tolylamino propionic acid

- 2-(4-methylanilino)propanoic acid

- 2-(p-Tolylamino)propanoic acid

- 2-p-Tolylamino-propionic acid

- 4-Methylphenyl-L-alanine

- 2-[(4-methylphenyl)amino]propanoic Acid

- N-(4-Methylphenyl)alanine

- 2-p-Tolylaminopropionicacid

- 2-p-tolylaminopropionic acid

- 2-p-Tolylamino propionic acid

-

- MDL: MFCD02255682

- インチ: 1S/C10H13NO2/c1-7-3-5-9(6-4-7)11-8(2)10(12)13/h3-6,8,11H,1-2H3,(H,12,13)

- InChIKey: KZUIVFOYFVOBAR-UHFFFAOYSA-N

- ほほえんだ: OC(C(C)NC1C=CC(C)=CC=1)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 174

- トポロジー分子極性表面積: 49.3

- 疎水性パラメータ計算基準値(XlogP): 2.3

2-p-Tolylamino propionic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB562227-500 mg |

N-(4-Methylphenyl)alanine; . |

1345697-82-6 | 500MG |

€339.20 | 2023-04-13 | ||

| Ambeed | A823297-1g |

2-(p-Tolylamino)propanoic acid |

1345697-82-6 | 97% | 1g |

$555.0 | 2025-02-21 | |

| Fluorochem | 020222-1g |

2-p-Tolylamino-propionic acid |

1345697-82-6 | 1g |

£372.00 | 2022-03-01 | ||

| A2B Chem LLC | AX83417-10g |

2-(p-Tolylamino)propanoic acid |

1345697-82-6 | >95% | 10g |

$1550.00 | 2024-04-20 | |

| A2B Chem LLC | AX83417-5g |

2-(p-Tolylamino)propanoic acid |

1345697-82-6 | >95% | 5g |

$1134.00 | 2024-04-20 | |

| abcr | AB562227-1 g |

N-(4-Methylphenyl)alanine; . |

1345697-82-6 | 1g |

€406.00 | 2023-04-13 | ||

| abcr | AB562227-500mg |

N-(4-Methylphenyl)alanine; . |

1345697-82-6 | 500mg |

€333.00 | 2025-02-14 | ||

| abcr | AB562227-5 g |

N-(4-Methylphenyl)alanine; . |

1345697-82-6 | 5g |

€1,074.00 | 2023-04-13 | ||

| Fluorochem | 020222-250mg |

2-p-Tolylamino-propionic acid |

1345697-82-6 | 250mg |

£160.00 | 2022-03-01 | ||

| Fluorochem | 020222-2g |

2-p-Tolylamino-propionic acid |

1345697-82-6 | 2g |

£598.00 | 2022-03-01 |

2-p-Tolylamino propionic acid 関連文献

-

Stephan Bachmann,Doris Fielenbach,Karl Anker J?rgensen Org. Biomol. Chem. 2004 2 3044

-

Jiu-Jian Ji,Zhi-Qiang Zhu,Li-Jin Xiao,Dong Guo,Xiao Zhu,Juan Tang,Jun Wu,Zong-Bo Xie,Zhang-Gao Le Org. Chem. Front. 2019 6 3693

-

Xiaoqin Liu,Xianglong Meng,Xiaojuan Su,Kele Ren,Chenxu Ning,Xiaoming Qi,Shuosheng Zhang Food Funct. 2022 13 11236

1345697-82-6 (2-p-Tolylamino propionic acid) 関連製品

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 2039-76-1(3-Acetylphenanthrene)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1345697-82-6)2-p-Tolylamino propionic acid

清らかである:99%

はかる:1g

価格 ($):500.0